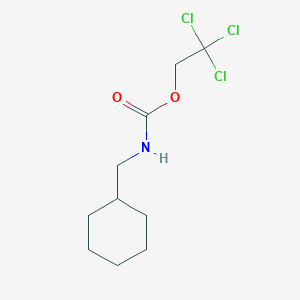
2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a protecting group for amines, alcohols, and phenols due to its stability under various conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate typically involves the reaction of 2,2,2-Trichloroethyl chloroformate with cyclohexylmethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions usually require cooling to maintain the stability of the reactants and to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using agents like zinc in acetic acid.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc in acetic acid is commonly used for the reduction of the trichloroethyl group.
Substitution: Nucleophiles such as amines and alcohols can react with the trichloroethyl group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of simpler carbamates.
Scientific Research Applications
2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect functional groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry for the modification of active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate involves its ability to act as a protecting group. It forms stable carbamate linkages with amines, alcohols, and phenols, thereby preventing unwanted reactions at these sites. The trichloroethyl group can be selectively removed under reductive conditions, such as treatment with zinc in acetic acid, to regenerate the free amine or alcohol.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trichloroethanol: Used as a protecting group for carboxylic acids and can be easily cleaved by zinc reduction.
2,2,2-Trichloroethyl chloroformate: Commonly used for selective acylation and dealkylation in organic synthesis.
Uniqueness
2,2,2-Trichloroethyl (cyclohexylmethyl)carbamate is unique due to its specific application in protecting cyclohexylmethylamine derivatives. Its stability under various conditions and ease of removal make it a valuable tool in synthetic organic chemistry.
Properties
CAS No. |
87876-79-7 |
|---|---|
Molecular Formula |
C10H16Cl3NO2 |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2,2,2-trichloroethyl N-(cyclohexylmethyl)carbamate |
InChI |
InChI=1S/C10H16Cl3NO2/c11-10(12,13)7-16-9(15)14-6-8-4-2-1-3-5-8/h8H,1-7H2,(H,14,15) |
InChI Key |
VBSDSACZUWTYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNC(=O)OCC(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Diethyl(fluoro)silyl]-N-{2-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14390055.png)
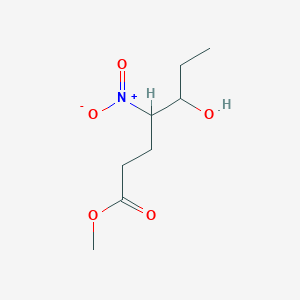
![N-[1-Carboxy-5-oxo-5-(thiophen-2-yl)pentyl]-L-alanyl-L-proline](/img/structure/B14390059.png)
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]pyrrolidine](/img/structure/B14390061.png)

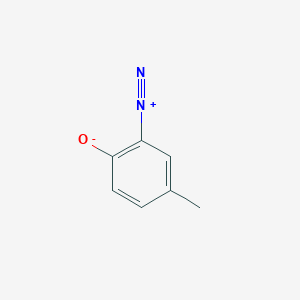

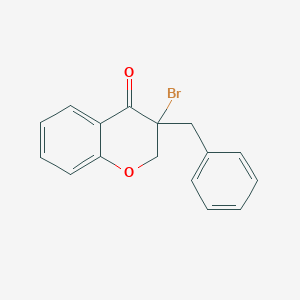
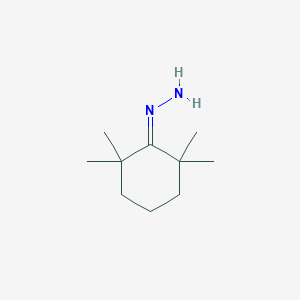
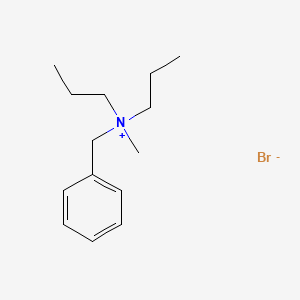
![6-[(But-2-en-1-yl)amino]-1,3-diethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14390116.png)
![6-(3-Chlorophenyl)[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14390123.png)
![7-[(4-Methoxyphenyl)tellanyl]hexahydro-1-benzofuran-2(3H)-one](/img/structure/B14390128.png)

